2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Description
2-[4-Bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative characterized by a bromo substituent at the 4-position of the pyrazole ring and an isopropyl (propan-2-yl) group at the 3-position. The propanoic acid moiety is attached to the nitrogen at the 1-position of the pyrazole ring.
Properties
IUPAC Name |
2-(4-bromo-3-propan-2-ylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(2)8-7(10)4-12(11-8)6(3)9(13)14/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHRZJVEZGCQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1Br)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has been explored for its potential as a therapeutic agent due to its biological activities:
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties.
- Mechanism of Action : The compound inhibits key enzymes involved in cancer cell proliferation, targeting pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Case Study : A study demonstrated that compounds similar to this exhibited enhanced cytotoxic effects in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes.
Anti-inflammatory Activity
The compound shows promise in managing inflammatory conditions.
- Research Findings : Pyrazole derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo. They inhibit the production of pro-inflammatory cytokines, which play a role in chronic inflammatory diseases .
Antimicrobial Activity
Preliminary evaluations indicate that the compound may possess antimicrobial properties.
- Mechanism : The antibacterial effect is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Efficacy Testing : In vitro assays against common bacterial pathogens showed promising results, warranting further exploration into its therapeutic applications .
Biological Studies
In addition to its therapeutic potential, this compound is used in various biological studies:
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme inhibition and protein-ligand interactions, which are critical for understanding metabolic pathways and drug design.
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation pathways | Enhanced cytotoxicity when combined with other chemotherapeutics |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Significant reduction in inflammation markers in experimental models |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against various bacterial strains in vitro |
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
*Calculated based on structural similarity to evidence entries.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF3) and difluoromethyl (-CF2H) groups (e.g., ) are strongly electron-withdrawing, enhancing acidity (lower pKa) compared to the isopropyl group in the target compound, which is electron-donating. For example, a difluoromethyl analog has a predicted pKa of 4.26 , while the target compound’s pKa is expected to be higher due to reduced stabilization of the deprotonated form.
- Steric Effects : Bulky substituents like cyclopropyl () or isopropyl may influence binding affinity in biological systems by altering molecular conformation.
Physicochemical Properties
- Molecular Weight : The target compound (~273 g/mol) is lighter than analogs with trifluoromethyl groups (e.g., 287 g/mol for ), reflecting the lower atomic mass of isopropyl vs. -CF3.
- Purity : Most analogs in the evidence are synthesized with ≥95% purity (e.g., ), suggesting comparable synthetic feasibility for the target compound.
Biological Activity
2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromine atom and an isopropyl group, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 219.04 g/mol.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit significant biological activities:
Antitumor Activity
Studies have shown that certain pyrazole derivatives possess potent antitumor properties. For instance:
- Mechanism of Action : Pyrazoles inhibit key enzymes and pathways involved in cancer cell proliferation. They have been reported to target BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancers, particularly prostate cancer .
- Case Study : A study demonstrated that compounds similar to this compound exhibited enhanced cytotoxic effects in MDA-MB-231 breast cancer cells when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes .
Anti-inflammatory Activity
The compound also shows promise in managing inflammatory conditions:
- Research Findings : Pyrazole derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo. They inhibit the production of pro-inflammatory cytokines, which play a role in chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound are noteworthy:
- Mechanism : Pyrazoles disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
- Case Study : In vitro studies revealed that pyrazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Enhances antitumor activity |
| Isopropyl | Increases lipophilicity and cellular uptake |
| Carboxylic Acid | Contributes to solubility and bioavailability |
Q & A
Q. What are the common synthetic routes for preparing 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves:
- Bromination : Use of N-bromosuccinimide (NBS) in dichloromethane to introduce bromine at the pyrazole 4-position .
- Substitution Reactions : Introduction of the propan-2-yl group via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Propanoic Acid Moiety Addition : Alkylation or Michael addition to attach the propanoic acid backbone.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | NBS, DCM, 0–25°C | Control stoichiometry to avoid over-bromination |
| Alkylation | K₂CO₃, DMF, 60°C | Use excess isopropyl halide for complete substitution |
| Acid Formation | Hydrolysis (NaOH/H₂O) | Monitor pH to prevent decarboxylation |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Q. What are the primary research applications of this compound in medicinal chemistry and chemical biology?
Methodological Answer:
- Medicinal Chemistry :
- Chemical Biology :
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer:
- Comparative Bioassays : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Structural Analog Analysis : Compare activity of derivatives (e.g., methyl vs. isopropyl substituents) to identify critical functional groups .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to aggregate and normalize results from heterogeneous datasets .
Q. What strategies are employed to enhance the regioselectivity of bromination in the pyrazole ring during synthesis?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to direct bromination to the 4-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the para position .
- Temperature Control : Low temperatures (0–5°C) reduce side reactions (e.g., di-bromination) .
Q. How does the presence of the propan-2-yl group influence the compound's reactivity in nucleophilic substitution reactions compared to other alkyl substituents?
Methodological Answer:
- Steric Effects : The bulky isopropyl group reduces reaction rates in SN2 mechanisms but stabilizes carbocation intermediates in SN1 pathways .
- Electronic Effects : Electron-donating isopropyl groups increase electron density on the pyrazole ring, enhancing electrophilic substitution at the 1-position .
- Case Study : Replacement with methyl groups (less steric hindrance) accelerates nucleophilic substitution by 30% in model reactions .
Q. What computational methods are recommended for predicting the binding affinity of this compound to target enzymes, and how do they compare to empirical data?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with kinase active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .
- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies .
Q. What are the challenges in achieving enantiomeric purity when synthesizing derivatives of this compound, and what chiral resolution techniques are effective?
Methodological Answer:
- Challenges : Racemization during acidic hydrolysis of esters to form the propanoic acid moiety .
- Resolution Methods :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) for baseline separation .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .
- Case Study : Enantiomeric excess (ee) >98% achieved via crystallization with chiral amines (e.g., cinchonidine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
